Cas no 99969-02-5 (2-iodo-3,5-dimethylPyrazine)

2-iodo-3,5-dimethylPyrazine Chemical and Physical Properties
Names and Identifiers
-
- 2-iodo-3,5-dimethylPyrazine
- CS-16445
- CS-0097638
- D71968
- AKOS030625008
- SCHEMBL9458929
- 99969-02-5
- DA-20560
-
- MDL: MFCD25969842
- Inchi: InChI=1S/C6H7IN2/c1-4-3-8-6(7)5(2)9-4/h3H,1-2H3
- InChI Key: QROPUYBEEZUNIK-UHFFFAOYSA-N
- SMILES: CC1=CN=C(C(=N1)C)I
Computed Properties
- Exact Mass: 233.96540g/mol
- Monoisotopic Mass: 233.96540g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 97.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8Ų
- XLogP3: 1.2
2-iodo-3,5-dimethylPyrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM332643-250mg |
2-Iodo-3,5-dimethylpyrazine |
99969-02-5 | 95%+ | 250mg |
$*** | 2023-04-18 | |
Chemenu | CM332643-100mg |
2-Iodo-3,5-dimethylpyrazine |
99969-02-5 | 95%+ | 100mg |
$225 | 2021-08-18 | |
Chemenu | CM332643-1g |
2-Iodo-3,5-dimethylpyrazine |
99969-02-5 | 95%+ | 1g |
$788 | 2021-08-18 | |
Alichem | A099001379-10g |
2-Iodo-3,5-dimethylpyrazine |
99969-02-5 | 97% | 10g |
$1752.72 | 2023-08-31 | |
1PlusChem | 1P01K0L4-250mg |
2-Iodo-3,5-dimethylpyrazine |
99969-02-5 | 97% | 250mg |
$38.00 | 2024-04-19 | |
eNovation Chemicals LLC | D632832-1g |
2-iodo-3,5-dimethylpyrazine |
99969-02-5 | 97% | 1g |
$420 | 2025-02-26 | |
eNovation Chemicals LLC | D632832-25g |
2-iodo-3,5-dimethylpyrazine |
99969-02-5 | 97% | 25g |
$3100 | 2025-02-26 | |
Ambeed | A799102-250mg |
2-Iodo-3,5-dimethylpyrazine |
99969-02-5 | 97% | 250mg |
$47.0 | 2025-03-04 | |
Ambeed | A799102-100mg |
2-Iodo-3,5-dimethylpyrazine |
99969-02-5 | 97% | 100mg |
$26.0 | 2025-03-04 | |
Ambeed | A799102-1g |
2-Iodo-3,5-dimethylpyrazine |
99969-02-5 | 97% | 1g |
$151.0 | 2025-03-04 |
2-iodo-3,5-dimethylPyrazine Related Literature
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
Additional information on 2-iodo-3,5-dimethylPyrazine
Professional Introduction to 2-Iodo-3,5-dimethylPyrazine (CAS No. 99969-02-5)
2-Iodo-3,5-dimethylPyrazine, identified by the Chemical Abstracts Service Number (CAS No.) 99969-02-5, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms. The presence of iodine substituents at the 2-position and methyl groups at the 3- and 5-positions enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
The structural features of 2-Iodo-3,5-dimethylPyrazine contribute to its utility in various chemical transformations. The iodine atom serves as a handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in the development of novel bioactive compounds. The methyl groups at the 3- and 5-positions not only stabilize the ring but also influence electronic properties, making the compound a versatile scaffold for medicinal chemistry applications.
In recent years, 2-Iodo-3,5-dimethylPyrazine has been explored in the synthesis of pharmacologically relevant molecules. Its pyrazine core is a common motif in many drugs and drug candidates due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. For instance, derivatives of pyrazine have shown promise in treating neurological disorders, inflammation, and infectious diseases. The iodinated version of this compound is particularly interesting because it allows for site-specific modifications, enabling researchers to fine-tune biological activity.
One of the most compelling aspects of 2-Iodo-3,5-dimethylPyrazine is its role in developing small-molecule inhibitors. Inhibitors are essential tools in drug discovery, as they can modulate the activity of enzymes and receptors involved in disease pathways. Researchers have leveraged the reactivity of this compound to create inhibitors targeting protein-protein interactions and enzyme catalysis. The ability to introduce diverse functional groups via cross-coupling reactions has streamlined the process of generating libraries of compounds for high-throughput screening.
The agrochemical industry has also benefited from the use of 2-Iodo-3,5-dimethylPyrazine as a building block. Pyrazine derivatives are known for their herbicidal and pesticidal properties. By modifying the structure of this compound, chemists have developed novel agrochemicals that offer improved efficacy and environmental safety. The iodine atom facilitates further derivatization, allowing for the creation of compounds with enhanced selectivity and reduced toxicity.
Advances in synthetic methodologies have further expanded the applications of 2-Iodo-3,5-dimethylPyrazine. Techniques such as transition-metal-catalyzed reactions have made it possible to construct complex molecules with high precision. These methods have enabled the preparation of chiral pyrazine derivatives, which are crucial for developing enantiomerically pure drugs with optimized pharmacokinetic profiles.
The computational chemistry approach has complemented experimental efforts by predicting the reactivity and properties of 2-Iodo-3,5-dimethylPyrazine derivatives. Molecular modeling studies have helped researchers design more effective synthetic routes and anticipate potential challenges during synthesis. This interdisciplinary approach underscores the importance of integrating experimental data with theoretical calculations to accelerate drug discovery.
Future research directions may explore new ways to utilize 2-Iodo-3,5-dimethylPyrazine in medicinal chemistry. Innovations in catalysis and green chemistry could lead to more sustainable synthetic protocols, reducing waste and energy consumption. Additionally, exploring its applications in photopharmacology—where light-sensitive drugs are designed for targeted therapy—could open up new therapeutic avenues.
In conclusion,2-Iodo-3,5-dimethylPyrazine (CAS No. 99969-02-5) is a versatile compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features make it an invaluable intermediate for constructing bioactive molecules through modern synthetic techniques. As research continues to evolve,2-Iodo-3,5-dimethylPyrazine will undoubtedly play a significant role in developing next-generation therapeutics that address unmet medical needs.
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